Ispinesib is classified as a kinesin spindle protein inhibitor. It was initially developed by scientists at the pharmaceutical company Synta Pharmaceuticals and has been evaluated in various clinical trials for its efficacy against solid tumors, particularly in combination with other chemotherapeutic agents such as docetaxel .
The synthesis of ispinesib has been approached through various methods, including traditional organic synthesis and microwave-assisted techniques. One notable method involves the derivatization of racemic mixtures using chiral agents to produce enantiomerically pure forms of ispinesib. This method not only enhances the purity of the compound but also improves its biological activity .
A significant study highlighted the microwave-assisted partial synthesis of enantiomerically pure S-ispinesib, which aimed to reduce reaction time and increase yield. The process involved optimizing reaction conditions to facilitate the efficient production of multigram quantities of ispinesib .
Ispinesib has a complex molecular structure characterized by specific functional groups that contribute to its activity as a kinesin spindle protein inhibitor. The chemical formula for ispinesib is , and its molecular weight is approximately 375.48 g/mol. The compound features a central aromatic ring system that is essential for its interaction with Kinesin-5.
The three-dimensional structure of ispinesib allows it to fit into the binding site of kinesin spindle protein effectively, disrupting its function during mitosis .
Ispinesib primarily acts through a mechanism that inhibits the ATPase activity of kinesin spindle protein. This inhibition prevents the protein from binding to microtubules, thereby blocking its movement necessary for mitotic spindle formation. The interaction between ispinesib and kinesin spindle protein leads to mitotic arrest characterized by unseparated centrosomes and monopolar spindles in treated cells .
In vitro studies have demonstrated that treatment with ispinesib results in significant growth inhibition across various human cancer cell lines, with IC50 values ranging from 1.2 to 9.5 nM .
The mechanism of action for ispinesib involves its selective binding to kinesin spindle protein, inhibiting its ability to hydrolyze ATP, which is crucial for its motor function. By preventing ATP hydrolysis, ispinesib effectively halts the movement of kinesin along microtubules, leading to the disruption of mitotic processes.
This action results in prolonged mitotic arrest, allowing for potential cell death through apoptosis or senescence in cancer cells . Preclinical studies have shown that ispinesib can induce significant tumor growth delay in various xenograft models, including those for colon and ovarian cancers .
Ispinesib has been primarily researched for its applications in oncology as an anticancer agent. Its ability to inhibit kinesin spindle protein makes it a candidate for treating various solid tumors, particularly those resistant to conventional therapies.
Clinical trials have explored the efficacy of ispinesib both as a monotherapy and in combination with other chemotherapeutic agents like docetaxel. Results indicate promising outcomes in terms of safety profiles and tumor response rates . Additionally, ongoing research aims to develop derivatives and hybrids of ispinesib that may enhance its anticancer activity further .
The discovery of ispinesib emerged from a strategic alliance between Cytokinetics and GlaxoSmithKline (GSK) initiated in 2001, focused on developing mitotic kinesin inhibitors. Ispinesib was identified through extensive structure-activity relationship (SAR) optimization following high-throughput screening. Preclinical characterization revealed its exceptional potency, demonstrating inhibition of KSP ATPase activity with an apparent Ki (Ki app) of 1.7 nM [4]. This translated into robust in vitro antiproliferative activity across diverse human cancer cell lines, with growth inhibition (GI₅₀) values consistently in the low nanomolar range:
Table 1: Ispinesib Antiproliferative Activity (GI₅₀) in Cancer Cell Lines [2] [4]
Cell Line | Tumor Type | GI₅₀ (nM) |
---|---|---|
MDA-MB-468 | Triple-Negative Breast | 19 |
BT-474 | HER2-Positive Breast | 45 |
LNCaP | Prostate | 22 |
NCI-H1299 | Non-Small Cell Lung Cancer | 82 |
HCT-116 | Colorectal | 25 |
BxPC-3 | Pancreatic | 80 |
In vivo studies further validated ispinesib's antitumor potential. Administration (intraperitoneal, q4d×3 schedule) induced significant tumor regressions in xenograft models representing major breast cancer subtypes: estrogen receptor-positive (MCF7), HER2-positive (KPL4, HCC1954, BT-474), and triple-negative (MDA-MB-468). Notably, tumor-free survivors (TFS) were achieved in three out of five models, highlighting its potential for durable responses [2].
Driven by promising preclinical data and a favorable initial toxicity profile devoid of significant neurotoxicity or alopecia, ispinesib advanced into clinical trials. While early-phase trials demonstrated tolerability and some evidence of activity (notably a 9% objective response rate in a phase II study of taxane/anthracycline-refractory metastatic breast cancer and stable disease in other solid tumors), the overall clinical efficacy as a single agent across various cancers proved modest [5] [7]. Common toxicities mirrored its mechanism, primarily neutropenia. Despite GSK ultimately discontinuing development in 2008 due to portfolio prioritization, ispinesib remains a pivotal prototype for KSP inhibitor development, providing critical proof-of-concept for targeting mitotic kinesins in humans [5].
KSP, encoded by the KIF11 gene, is a member of the kinesin-5 family of plus-end-directed microtubule motor proteins. Structurally, it is a homotetrameric protein (~1057 amino acids per monomer) organized into distinct functional domains:
KSP's catalytic cycle follows a processive "hand-over-hand" mechanism. ATP binding in the leading head induces tight microtubule binding and a conformational change (power stroke) that moves the trailing head forward. ATP hydrolysis and subsequent ADP release in the trailing head complete the cycle, enabling sustained movement toward the microtubule plus-end [3].
Ispinesib exerts its inhibitory effect by binding to a specific allosteric pocket within the KSP motor domain, located approximately 12 Å away from the nucleotide (ATP/ADP) binding site. This pocket is defined by the structural elements helix α2, loop L5, and helix α3 (α2/L5/α3 site). Binding of ispinesib to this site induces significant conformational changes within the motor domain [3] [6]. Crucially, ispinesib stabilizes the KSP-ADP complex and prevents the release of ADP following ATP hydrolysis. While it does not prevent the detachment of the KSP-ADP-ispinesib complex from the microtubule, the failure to release ADP renders the motor domain unable to bind ATP effectively in subsequent catalytic cycles. This effectively paralyzes the motor protein, preventing it from generating the force necessary for centrosome separation [3].
Ispinesib exhibits remarkable selectivity for KSP over other kinesins (reportedly 40,000-fold) [1]. This selectivity is attributed to the unique structural features of the α2/L5/α3 allosteric pocket in KSP compared to other kinesin family members. Mutations within this pocket, such as D130V and A133D, have been identified as conferring resistance to ispinesib in vitro [7].
KSP plays an absolutely critical and non-redundant role in the early stages of mitosis, specifically during the formation of the bipolar mitotic spindle. Its primary function is to generate the outward force required for centrosome separation during prophase and prometaphase. As a slow, processive, plus-end-directed motor configured as a bipolar tetramer, KSP binds to adjacent microtubules emanating from the two centrosomes. By "walking" toward the plus-ends of these antiparallel microtubules while simultaneously cross-linking and sliding them apart, KSP pushes the centrosomes toward opposite poles of the cell [3] [6] [8].
Table 2: Consequences of KSP Inhibition by Ispinesib at Cellular Level [1] [2] [3]
Process Targeted | Normal KSP Function | Effect of Ispinesib Inhibition | Cellular Outcome |
---|---|---|---|
Centrosome Separation | Generates outward sliding forces on MTs | Complete blockade of force generation | Failure of centrosome separation |
Bipolar Spindle Assembly | Establishes spindle bipolarity | Inhibition of bipolar spindle formation | Formation of monopolar spindles (monoasters) |
Mitotic Progression | Drives progression through prophase/prometa | Arrest in mitosis (prometaphase-like state) | Sustained activation of the SAC |
Cell Fate | Enables accurate chromosome segregation | Prolonged mitotic arrest | Cell death via apoptosis |
Inhibition of KSP by ispinesib has profound consequences:
The dependence on KSP for spindle formation appears near-universal in proliferating human cells. However, the sensitivity to ispinesib-induced cell death varies significantly between different cancer cell lines and tumor types. Factors influencing sensitivity include:
The exclusive expression and function of KSP during mitosis in proliferating cells, and its absence in post-mitotic neurons, provides the fundamental rationale for ispinesib's mechanism-based advantage: the potential to induce mitotic arrest and apoptosis in cancer cells while minimizing neurotoxic side effects common to tubulin-targeting agents. While clinical translation faced challenges, primarily modest efficacy in solid tumors outside of specific contexts like breast cancer, ispinesib established KSP inhibition as a validated, neurotoxicity-sparing approach to antimitotic cancer therapy [5] [7].
Table 3: Key Characteristics of Ispinesib as a KSP Inhibitor
Property | Detail |
---|---|
Chemical Name | Ispinesib (SB-715992) |
Molecular Target | Kinesin Spindle Protein (KSP/Eg5/KIF11) |
Mechanism | Allosteric inhibitor binding α2/L5/α3 pocket, blocks ADP release |
Cellular Effect | Mitotic arrest via monopolar spindle formation, leading to apoptosis |
Selectivity | ~40,000-fold selective for KSP over other kinesins |
Preclinical Potency | Ki app = 1.7 nM; GI₅₀ typically 10-100 nM in cancer cell lines |
Clinical Stage | Phase II (Development discontinued by GSK, rights reverted to Cytokinetics) |
Key Clinical Findings | 9% response rate in taxane/anthracycline-refractory metastatic breast cancer; Modest single-agent activity in other solid tumors; Primarily hematologic toxicity (neutropenia) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7